5-(isobutoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole
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Description
The compound “5-(isobutoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole” appears to be a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The trifluoroethyl group and the isobutoxymethyl group are substituents on the pyrazole ring.
Synthesis Analysis
While I couldn’t find a specific synthesis for this compound, pyrazoles are typically synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazines. The trifluoroethyl and isobutoxymethyl groups could potentially be added through further reactions, although the specifics would depend on the exact conditions and reagents used.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, with the trifluoroethyl and isobutoxymethyl groups as substituents. The trifluoroethyl group would likely add significant electronegativity to the molecule due to the presence of the highly electronegative fluorine atoms.Chemical Reactions Analysis
Again, without specific information on this compound, it’s difficult to predict its reactivity. However, pyrazoles in general can participate in a variety of chemical reactions, including substitutions, additions, and oxidations.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of the trifluoroethyl and isobutoxymethyl groups. For example, the trifluoroethyl group could potentially increase the compound’s stability and electronegativity.Safety And Hazards
Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.
Future Directions
The future directions for research on this compound would depend on its properties and potential applications. For example, if it has biological activity, it could be studied as a potential pharmaceutical. Alternatively, if it has unique physical or chemical properties, it could be studied for potential applications in materials science or chemistry.
properties
IUPAC Name |
5-(2-methylpropoxymethyl)-1-(2,2,2-trifluoroethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F3N2O/c1-8(2)5-16-6-9-3-4-14-15(9)7-10(11,12)13/h3-4,8H,5-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWPDIHKYOHVEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC1=CC=NN1CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(isobutoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole |
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